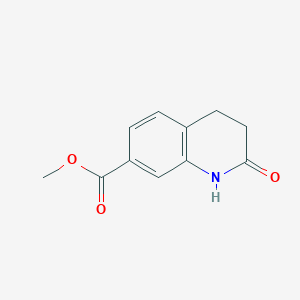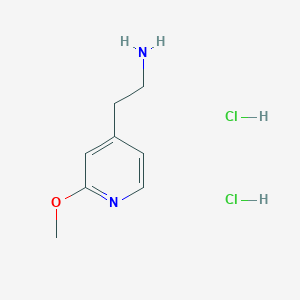
2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
“2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” is an organic compound with the IUPAC name (2-methoxy-4-pyridinyl)methanamine dihydrochloride . It has a molecular weight of 211.09 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” is 1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” is a solid at room temperature . The compound is usually stored at 4 degrees Celsius .
Applications De Recherche Scientifique
Antitumorigenic and Antiangiogenic Effects
Research has explored the antitumorigenic and antiangiogenic effects of related compounds, suggesting their potential protective effect against estrogen-induced cancers. These studies emphasize the need for further research to understand the metabolic formation and effects of modifying these compounds on carcinogenesis (Zhu & Conney, 1998).
Pharmacological Activities of Derivatives
Paeonol and its derivatives, which include methoxylated compounds, exhibit a wide range of pharmacological activities. These activities include antibacterial, anti-inflammatory, and antioxidant effects, highlighting the importance of structure modification for enhanced pharmacological benefits (Wang et al., 2020).
Role in Environmental Estrogenicity
Compounds with methoxylated structures have been studied for their environmental estrogenicity, such as methoxychlor, which demonstrates proestrogenic activity. The metabolism to active forms and effects on fertility and development underscore the environmental and health implications of these compounds (Cummings, 1997).
Synthesis and Applications
The synthesis of related compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), from plant biomass and their applications in pharmaceuticals, food flavoring, and chemical industries demonstrate the utility and importance of methoxylated compounds in sustainable chemical synthesis (Ju & Xin, 2003).
Environmental Impact and Removal Techniques
Studies on the environmental impact of methoxylated herbicides and their removal techniques provide insights into managing these contaminants. The importance of optimizing analytical methods and understanding the mechanisms of toxicity and degradation is emphasized for environmental protection (Zuanazzi et al., 2020).
Safety And Hazards
The safety information for “2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .
Propriétés
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-6-7(2-4-9)3-5-10-8;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQJYZERAREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



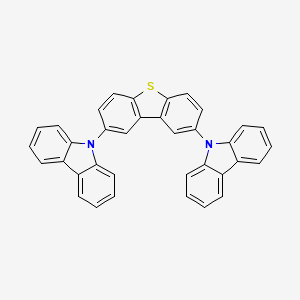
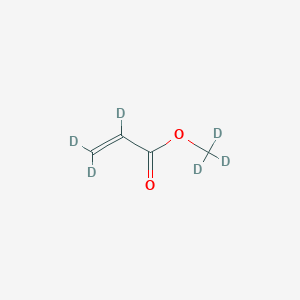
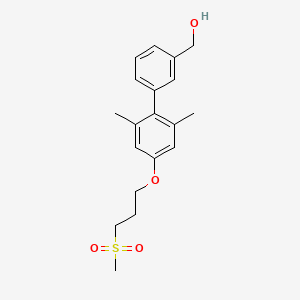

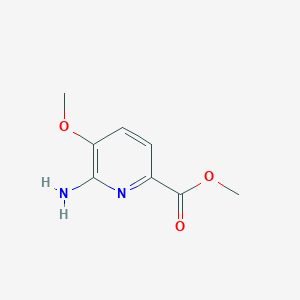

![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)
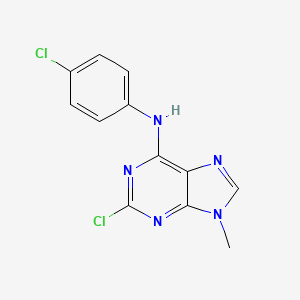

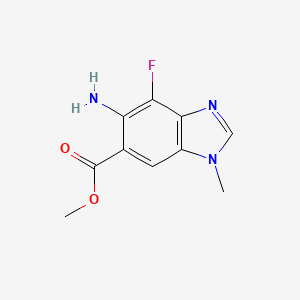
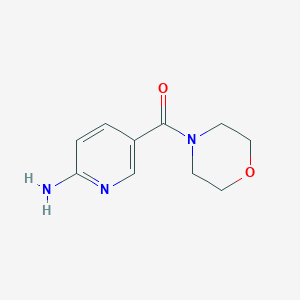
![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
